molecular formula C11H11BrN4O B8428492 3-(6-Amino-pyridin-2-ylamino)-5-bromo-1-methyl-1H-pyridin-2-one

3-(6-Amino-pyridin-2-ylamino)-5-bromo-1-methyl-1H-pyridin-2-one

Cat. No. B8428492
M. Wt: 295.14 g/mol
InChI Key: QXCJRFKIAZWJJE-UHFFFAOYSA-N
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Description

3-(6-Amino-pyridin-2-ylamino)-5-bromo-1-methyl-1H-pyridin-2-one is a useful research compound. Its molecular formula is C11H11BrN4O and its molecular weight is 295.14 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H11BrN4O

Molecular Weight

295.14 g/mol

IUPAC Name

3-[(6-aminopyridin-2-yl)amino]-5-bromo-1-methylpyridin-2-one

InChI

InChI=1S/C11H11BrN4O/c1-16-6-7(12)5-8(11(16)17)14-10-4-2-3-9(13)15-10/h2-6H,1H3,(H3,13,14,15)

InChI Key

QXCJRFKIAZWJJE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=CC=CC(=N2)N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 48-mL sealed tube equipped with a magnetic stirring bar was charged with 2,6-diaminopyridine (0.27 g, 1.2 mmol), 3,5-dibromo-1-methyl-1H-pyridin-2-one (1) (0.27 g, 1 mmol), Pd2(dba)3 (0.046 g, 0.05 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (0.089 g, 0.15 mmol), and Cs2CO3 (0.49 g, 1.5 mmol) in dioxane (10 mL). After the mixture was degassed for 15 min., it was heated at 95° C. for 16 h. Then, the reaction mixture was cooled to room temperature and poured into H2O (10 mL). To this was added dichloromethane (10 mL) and the layers were separated. The aqueous phase was extracted with dichloromethane (3×10 mL), and the combined organic extracts were washed with H2O (5 mL) and brine (5 mL), dried (Na2SO4), and concentrated. The crude mixture was purified by column chromatography, gradient 0-10%, MeOH in dichlormethane/Ether (1/1), to give 0.054 g (18%) of 3-(6-amino-pyridin-2-ylamino)-5-bromo-1-methyl-1H-pyridin-2-one (2) as a solid.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.089 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.046 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 50-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 1,4-dioxane (20 mL), 3,5-dibromo-1-methylpyridin-2(1H)-one (1.06 g, 4.0 mmol), pyridine-2,6-diamine (872 mg, 8.0 mmol), Pd2(dba)3 (732 mg, 0.80 mmol), XantPhos (462.4 mg, 0.80 mmol), and cesium carbonate (2.6 g, 8.0 mmol). After three cycles of vacuum/argon flush, the mixture was heated at 110° C. for 1 h. After this time the reaction was cooled to room temperature. It was then filtered and the filtrate was evaporated in vacuo. The residue was purified by silica-gel column chromatography eluting with 20:1 ethyl acetate/methanol to afford 221a (570 mg, 48%) as a white solid. MS-ESI: [M+H]+ 295.0
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
872 mg
Type
reactant
Reaction Step One
Quantity
462.4 mg
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
732 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
48%

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